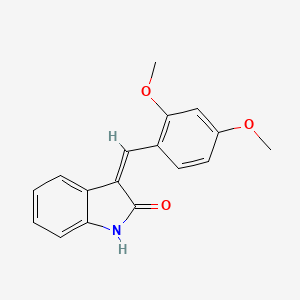
N'-(4-Nitrobenzylidene)dodecanohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(4-Nitrobenzylidene)dodecanohydrazide is an organic compound with the molecular formula C19H29N3O3 It is a derivative of hydrazide, characterized by the presence of a nitrobenzylidene group attached to a dodecanohydrazide backbone
准备方法
Synthetic Routes and Reaction Conditions
N’-(4-Nitrobenzylidene)dodecanohydrazide can be synthesized through the condensation reaction between 4-nitrobenzaldehyde and dodecanohydrazide. The reaction typically involves mixing equimolar amounts of 4-nitrobenzaldehyde and dodecanohydrazide in a suitable solvent, such as ethanol or methanol. The mixture is then heated under reflux conditions for several hours to facilitate the formation of the desired product. The reaction can be represented as follows:
4-Nitrobenzaldehyde+Dodecanohydrazide→N’-(4-Nitrobenzylidene)dodecanohydrazide
Industrial Production Methods
While specific industrial production methods for N’-(4-Nitrobenzylidene)dodecanohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the final product.
化学反应分析
Types of Reactions
N’-(4-Nitrobenzylidene)dodecanohydrazide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions, where the hydrazide nitrogen can be replaced by other nucleophiles.
Condensation: The compound can undergo further condensation reactions with other aldehydes or ketones to form more complex structures.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Condensation: Aldehydes or ketones in the presence of an acid catalyst like p-toluenesulfonic acid.
Major Products Formed
Reduction: N’-(4-Aminobenzylidene)dodecanohydrazide.
Substitution: Various substituted hydrazides depending on the nucleophile used.
Condensation: More complex hydrazone derivatives.
科学研究应用
N’-(4-Nitrobenzylidene)dodecanohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
作用机制
The mechanism of action of N’-(4-Nitrobenzylidene)dodecanohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to biological effects. Additionally, the hydrazide moiety can form hydrogen bonds or coordinate with metal ions, influencing its activity.
相似化合物的比较
N’-(4-Nitrobenzylidene)dodecanohydrazide can be compared with other similar compounds, such as:
N’-(4-Methylbenzylidene)dodecanohydrazide: Similar structure but with a methyl group instead of a nitro group, leading to different reactivity and applications.
N’-(4-Hydroxybenzylidene)dodecanohydrazide: Contains a hydroxy group, which can participate in hydrogen bonding and influence solubility and reactivity.
N’-(4-Ethoxybenzylidene)dodecanohydrazide:
The uniqueness of N’-(4-Nitrobenzylidene)dodecanohydrazide lies in its nitro group, which imparts distinct reactivity and potential for various chemical transformations and applications.
属性
CAS 编号 |
303088-25-7 |
|---|---|
分子式 |
C19H29N3O3 |
分子量 |
347.5 g/mol |
IUPAC 名称 |
N-[(E)-(4-nitrophenyl)methylideneamino]dodecanamide |
InChI |
InChI=1S/C19H29N3O3/c1-2-3-4-5-6-7-8-9-10-11-19(23)21-20-16-17-12-14-18(15-13-17)22(24)25/h12-16H,2-11H2,1H3,(H,21,23)/b20-16+ |
InChI 键 |
KFMHWYATFIENNQ-CAPFRKAQSA-N |
手性 SMILES |
CCCCCCCCCCCC(=O)N/N=C/C1=CC=C(C=C1)[N+](=O)[O-] |
规范 SMILES |
CCCCCCCCCCCC(=O)NN=CC1=CC=C(C=C1)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}amino)propan-1-ol](/img/structure/B11979601.png)

![6-(3-bromophenyl)-3-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11979620.png)

![N'-[(E)-(4-ethylphenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B11979629.png)
![4-[[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]-3-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B11979633.png)
![(5Z)-2-[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropyl]-5-(1-heptyl-2-thioxo-1,2-dihydro-3H-indol-3-ylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11979637.png)
![(5Z)-3-Ethyl-5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11979647.png)
![3-nitro-N'-{(E)-[4-oxo-2-(1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}benzohydrazide](/img/structure/B11979651.png)
![(2-{(E)-[({[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]thio}acetyl)hydrazono]methyl}phenoxy)acetic acid](/img/structure/B11979658.png)

![2-{[4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-phenylethylidene]acetohydrazide](/img/structure/B11979676.png)
![7,9-Dichloro-2-(4-chlorophenyl)-5-(2-methoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B11979679.png)
![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11979683.png)
